Product packaging for Methyl (3R)-3-hydroxytridecanoate(Cat. No.:)

Methyl (3R)-3-hydroxytridecanoate

Cat. No.: B1639869
M. Wt: 244.37 g/mol
InChI Key: MBIWBGYNTOAAKH-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Natural Products Chemistry Research

Methyl (3R)-3-hydroxytridecanoate is situated within the extensive and diverse field of natural products chemistry. It is a hydroxylated fatty acid methyl ester, a class of compounds that are widespread in nature and play crucial roles in the structure and function of various bioactive molecules. nih.govacs.org This specific compound has been identified as a major fatty acid component in the microorganisms Apoalkigenes lipolytica and Apoalkigenes glycerini. lookchem.com Its presence in these organisms underscores its role as a metabolite in microbial systems.

The significance of 3-hydroxy fatty acids (HFAs) extends to their role as integral components of more complex natural products. They are commonly found in lipopeptides, glycolipids, and polyketides, where their presence significantly influences the biological activity of the parent molecule. nih.govacs.org For example, 3-hydroxy fatty acids are characteristic components of the lipid A portion of lipopolysaccharides, which are major constituents of the outer membrane of Gram-negative bacteria. gerli.comnih.gov

Furthermore, research has highlighted the potential of (R)-3-hydroxylated fatty acids, the class to which this compound belongs, as valuable building blocks. These molecules are the monomers of bacterial polyhydroxyalkanoates (PHAs), which are polyesters produced by bacteria under conditions of environmental stress. frontiersin.orgnih.gov The (R)-3-hydroxylated fatty acids derived from PHAs are considered promising precursors for the synthesis of novel compounds with potential antimicrobial and anticancer activities. frontiersin.orgnih.gov The utility of this compound has also been demonstrated in the chemical synthesis of components of the female sex pheromone of the painted apple moth, Teia anartoides, showcasing its relevance in the field of chemical ecology. lookchem.com

Table 1: Chemical Properties of Methyl 3-hydroxytridecanoate

Property Value
Chemical Formula C₁₄H₂₈O₃
Molecular Weight 244.37 g/mol
CAS Number 150024-70-7
Boiling Point (Predicted) 343.6 ± 15.0 °C
Density (Predicted) 0.936 ± 0.06 g/cm³
pKa (Predicted) 13.91 ± 0.20

This table presents key physicochemical properties of Methyl 3-hydroxytridecanoate, with some values based on computational predictions. lookchem.com

Historical Perspectives on (3R)-3-hydroxy Fatty Acid Esters in Research

The study of fatty acids has a rich history, with foundational discoveries dating back to the early 20th century that identified them as essential for health. wikipedia.org Within this broad history, the investigation of hydroxylated fatty acids, and specifically those with a hydroxyl group at the third carbon (β-hydroxy fatty acids), represents a more specialized area of research.

Historically, 3-hydroxy fatty acids were recognized as key intermediates in the metabolic pathway of fatty acid biosynthesis. nih.gov Their role as fundamental building blocks for complex lipids, particularly the lipid A component of bacterial lipopolysaccharides, has been a subject of intense study for decades. nih.gov

A significant advancement in the research of (3R)-3-hydroxy fatty acids came with the exploration of bacterial polyhydroxyalkanoates (PHAs). The hydrolysis of these biopolymers provides access to enantiomerically pure (R)-3-hydroxycarboxylic acids. ethz.ch This was a crucial development, as these chiral molecules are valuable starting materials, or synthons, for the organic synthesis of a variety of fine chemicals, including pharmaceuticals, vitamins, and pheromones. ethz.ch The ability to produce these compounds from bacterial fermentation offered a biotechnological route to chiral molecules that were otherwise challenging to prepare through traditional chemical synthesis.

Significance of Stereochemistry in this compound Studies

The stereochemistry of a molecule—the three-dimensional arrangement of its atoms—is a critical factor that dictates its biological activity. In the context of hydroxy fatty acids, the specific configuration of the hydroxyl group can have profound effects on how the molecule interacts with biological systems. nih.govacs.org For chiral natural compounds, which are often biosynthesized in an enantiomerically pure form, stereochemistry plays a pivotal role in their biological function. nih.gov

Research has shown that the stereochemistry of 3-hydroxy fatty acids is crucial for their biological effects. For example, the immune-eliciting function of 3-hydroxydecanoic acid is dependent on its stereochemical configuration. nih.govacs.org In some instances, only the naturally occurring stereoisomer of a compound exhibits significant biological activity, which can be attributed to stereoselective uptake by cells or specific binding to target proteins. nih.gov

The synthesis of all possible stereoisomers of a related compound, 3-hydroxy-4-methyltetradecanoic acid, was undertaken to definitively determine the absolute configuration of the natural product. nih.gov This highlights the importance that researchers place on establishing the precise stereochemistry of such molecules. The enantioselective synthesis of (3R)-3-hydroxy fatty acid esters is therefore a key area of research, as it allows for the production of specific stereoisomers for biological testing and for use as chiral building blocks in the synthesis of more complex molecules. The "R" designation in this compound specifies the absolute configuration at the chiral center, which is fundamental to understanding its chemical and biological properties.

Table 2: Related 3-Hydroxy Fatty Acid Compounds in Research

Compound Name Context/Significance
(R)-3-hydroxytetradecanoic acid An intermediate in fatty acid biosynthesis and a (3R)-3-hydroxy fatty acid. nih.gov
3-hydroxydecanoic acid Its stereochemistry is important for its immune elicitor function. nih.govacs.org
3-hydroxy-4-methyltetradecanoic acid Its stereoisomers were synthesized to determine the absolute configuration of antifungal natural products. nih.gov

This table provides examples of related 3-hydroxy fatty acids and their significance in scientific research, illustrating the broader context of this compound studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28O3 B1639869 Methyl (3R)-3-hydroxytridecanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H28O3

Molecular Weight

244.37 g/mol

IUPAC Name

methyl (3R)-3-hydroxytridecanoate

InChI

InChI=1S/C14H28O3/c1-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17-2/h13,15H,3-12H2,1-2H3/t13-/m1/s1

InChI Key

MBIWBGYNTOAAKH-CYBMUJFWSA-N

SMILES

CCCCCCCCCCC(CC(=O)OC)O

Isomeric SMILES

CCCCCCCCCC[C@H](CC(=O)OC)O

Canonical SMILES

CCCCCCCCCCC(CC(=O)OC)O

Origin of Product

United States

Biosynthesis and Natural Occurrence of Methyl 3r 3 Hydroxytridecanoate

Elucidation of Biosynthetic Pathways for (3R)-3-hydroxytridecanoate Precursors

The biosynthesis of (3R)-3-hydroxytridecanoate, an odd-chain 3-hydroxy fatty acid, is intrinsically linked to the general fatty acid synthesis (FAS) pathways within microorganisms. The formation of its direct precursor, (3R)-3-hydroxytridecanoyl-CoA, relies on the availability of specific starter and extender units. Unlike even-chain fatty acids that are typically initiated with acetyl-CoA (a two-carbon unit), the synthesis of an odd-chain fatty acid like the 13-carbon tridecanoate (B1259635) requires an odd-chain starter unit.

The most common starter unit for odd-chain fatty acid synthesis is propionyl-CoA (a three-carbon unit). The biosynthetic pathway commences when an enzyme, typically a 3-ketoacyl-ACP synthase III (like FabH in E. coli), catalyzes the condensation of the propionyl-CoA starter unit with a malonyl-ACP extender unit (derived from the carboxylation of acetyl-CoA). youtube.comyoutube.com This initial condensation reaction forms a five-carbon intermediate.

Following this initiation, the pathway proceeds through a series of iterative cycles, each extending the acyl chain by two carbons. youtube.com Each cycle involves four key enzymatic steps:

Condensation: A 3-ketoacyl-ACP synthase adds a two-carbon unit from malonyl-ACP.

Reduction: A 3-ketoacyl-ACP reductase reduces the keto group to a hydroxyl group, forming a (3R)-hydroxyacyl-ACP. This step is crucial as it establishes the (R) stereochemistry.

Dehydration: A 3-hydroxyacyl-ACP dehydratase removes a water molecule to create a double bond.

Reduction: An enoyl-ACP reductase reduces the double bond to complete the saturated acyl chain.

To produce a 13-carbon chain, the initial 3-carbon propionyl starter undergoes five such elongation cycles (3 + 5*2 = 13). The final product of this pathway is tridecanoyl-ACP, which can then be channeled into various metabolic fates. For the synthesis of (3R)-3-hydroxytridecanoate, the key intermediate is the (3R)-3-hydroxytridecanoyl-ACP generated during the final elongation cycle. This intermediate can be diverted from the main FAS pathway before the final dehydration and reduction steps. Alternatively, fully formed tridecanoic acid can enter the β-oxidation pathway, where the first step of hydration of an enoyl-CoA intermediate also generates a 3-hydroxyacyl-CoA, although typically with (S) stereochemistry. However, specific enzymes can produce the (R) isomer required for certain metabolic pathways, such as polyhydroxyalkanoate (PHA) synthesis.

Precursor-directed biosynthesis is a common strategy to enhance the production of specific odd-chain fatty acids. By supplementing the microbial growth medium with odd-chain carbon sources like propionic acid or other odd-numbered carboxylic acids, the intracellular pool of propionyl-CoA is increased, favoring the initiation of odd-chain fatty acid synthesis and leading to higher yields of compounds like tridecanoate and its derivatives. abcam.com

Enzymatic Mechanisms in the Biosynthesis of Methyl (3R)-3-hydroxytridecanoate

The conversion of the (3R)-3-hydroxytridecanoyl-CoA precursor into its methylated form involves distinct enzymatic activities, primarily involving synthases and ester-forming enzymes. The stereochemistry is a critical aspect of this process, dictated by the high selectivity of the involved biocatalysts.

Role of Specific Synthases and Esterases

The biosynthesis of polyesters known as polyhydroxyalkanoates (PHAs) is a primary context in which (3R)-3-hydroxyacyl-CoA monomers are utilized. PHA synthases (PhaC) are the key enzymes that catalyze the polymerization of these monomers. nih.govneb.com These synthases typically accept (R)-configured 3-hydroxyacyl-CoA substrates with varying chain lengths. For the incorporation of a 3-hydroxytridecanoate unit, a PHA synthase with activity towards medium-chain-length substrates would be required. The enzyme polymerizes the monomers, releasing Coenzyme A (CoA) in the process. gcms.cz

The final step, methylation, is less commonly associated with PHA synthesis but is not without precedent in bacterial secondary metabolism. The formation of the methyl ester is likely catalyzed by a specific methyltransferase . A notable example is the PhcB enzyme in Ralstonia solanacearum, which is a putative S-adenosylmethionine-dependent methyltransferase responsible for catalyzing the synthesis of 3-hydroxypalmitic acid methyl ester (3-OH PAME) from its fatty acid precursor. google.com A similar methyltransferase could act on (3R)-3-hydroxytridecanoyl-CoA or a related intermediate to produce this compound.

Alternatively, esterases could play a role. While typically known for hydrolysis, esterases can catalyze synthesis (esterification) reactions under specific conditions, such as low water activity. nih.gov It is also conceivable that a PHA depolymerase (PhaZ ), which is an esterase, could release methyl-esterified oligomers or monomers if methanol (B129727) is present and acts as an acceptor molecule during the depolymerization of a PHA containing 3-hydroxytridecanoate units. nih.gov

Stereoselective Biocatalysis in (3R)-3-hydroxy Ester Formation

The (3R) configuration of the final product is a direct result of highly stereoselective enzymatic reactions in the biosynthetic pathway. The chirality is established early in the process and maintained throughout.

Two key enzymes are responsible for this stereoselectivity:

3-ketoacyl-ACP reductase: In the de novo fatty acid synthesis pathway, the reduction of the 3-ketoacyl-ACP intermediate to a 3-hydroxyacyl-ACP is catalyzed by a reductase that is highly specific for producing the (R) enantiomer. This is the primary route for generating the chiral center from a non-chiral precursor.

PHA Synthase (PhaC): These polymerases are inherently stereospecific and almost exclusively accept (R)-configured 3-hydroxyacyl-CoA substrates. nih.gov This specificity ensures that only the (R) monomers are incorporated into the growing polymer chain, which upon any subsequent depolymerization or modification would yield products with the (3R) configuration.

This inherent enzymatic specificity bypasses the need for chiral separation, which is often a challenge in chemical synthesis, making biocatalysis an efficient method for producing enantiomerically pure compounds like this compound.

Microbial Production and Fermentation Strategies for this compound

The microbial production of this compound, likely as a component of a larger biopolymer like a polyhydroxyalkanoate (PHA), can be optimized through various fermentation strategies. The goal of these strategies is to achieve high cell density and maximize the accumulation of the desired product by carefully controlling nutrient availability. nih.govajbls.com

Commonly employed fermentation strategies include:

Fed-batch Fermentation: This is the most widely used strategy for high-density cultivation and high PHA productivity. nih.govglpbio.com The process typically involves an initial batch phase where cells grow to a high density under nutrient-sufficient conditions. This is followed by a fed-batch phase where a carbon source (and potentially a precursor) is continuously or intermittently fed to the bioreactor. To trigger the accumulation of PHAs (and thus the 3-hydroxytridecanoate monomer), a key nutrient like nitrogen or phosphorus is often limited during this second phase, while the carbon source is in excess. glpbio.com This nutrient imbalance shifts the cell's metabolism from growth towards the synthesis and storage of PHAs.

Two-Stage Continuous Fermentation: This method uses two bioreactors in series. In the first reactor, conditions are optimized for rapid cell growth. The cell culture is then continuously transferred to a second reactor where conditions are changed (e.g., by limiting nitrogen) to promote PHA accumulation. nih.gov

Precursor Feeding: To specifically produce an odd-chain monomer like 3-hydroxytridecanoate, precursor-directed biosynthesis is essential. This involves feeding the culture with odd-chain carbon sources during the fermentation process. Suitable precursors include propionate, valerate, or longer odd-chain fatty acids. abcam.com The choice and concentration of the precursor are critical for maximizing the incorporation of the desired monomer into the final product.

The table below summarizes fermentation parameters that can be manipulated to enhance production.

ParameterStrategy/ControlObjective
Cultivation Mode Fed-batch, ContinuousAchieve high cell density and productivity. nih.gov
Carbon Source Glucose, Fructose (for growth)Provide energy and building blocks for cell mass. glpbio.com
Precursor Feed Propionate, Odd-chain fatty acidsDirect biosynthesis towards odd-chain monomers. abcam.com
Nutrient Limitation Nitrogen or Phosphorus limitationTrigger metabolic shift from growth to PHA accumulation. glpbio.com
pH and Temperature Controlled at optimal levels (e.g., pH 7.0, 30-37°C)Maintain optimal enzyme activity and cell viability.
Dissolved Oxygen Maintained via aeration/agitationEnsure efficient aerobic metabolism.

Occurrence and Distribution of this compound in Biological Systems

Identification in Microorganisms

This compound and its non-esterified precursor, 3-hydroxytridecanoic acid, have been identified as components of various bacterial structures and products. Their presence is often revealed through the analysis of cellular fatty acids, particularly using gas chromatography-mass spectrometry (GC-MS) of fatty acid methyl esters (FAMEs), a standard technique in microbial chemotaxonomy. google.com

3-Hydroxy fatty acids are well-known constituents of the lipid A component of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. While 3-hydroxytetradecanoic acid (C14) is more common, other chain lengths, including 3-hydroxytridecanoic acid (C13), are also found. nih.gov

More specifically, 3-hydroxytridecanoate has been identified as a component of lipopeptide biosurfactants produced by Gram-positive bacteria. Strains of Bacillus subtilis and Bacillus mojavensis were found to produce biosurfactants whose fatty acid portions contained a mixture of 3-hydroxy fatty acids, including 3-hydroxytridecanoate (3-OH-C13). nih.gov Similarly, various 3-hydroxy fatty acids, including (R)-configured forms, have been isolated from cultures of the lactic acid bacterium Lactobacillus plantarum , where they exhibit antifungal properties. nih.gov

The table below lists microorganisms in which 3-hydroxytridecanoate or related identified 3-hydroxy fatty acids have been found.

MicroorganismCompound IdentifiedBiological Context
Bacillus subtilis3-hydroxytridecanoate nih.govComponent of lipopeptide biosurfactants
Bacillus mojavensis3-hydroxytridecanoate nih.govComponent of lipopeptide biosurfactants
Ralstonia solanacearum3-hydroxypalmitic acid methyl ester google.comExtracellular signaling molecule (autoregulator)
Lactobacillus plantarum3-(R)-hydroxydodecanoic acid, 3-(R)-hydroxytetradecanoic acid nih.govAntifungal compounds
Gram-negative bacteria3-hydroxy fatty acids (general) nih.govComponent of Lipopolysaccharide (LPS)

Presence in Plant Systems

While the direct detection of this compound in the plant kingdom is not extensively documented in current literature, the presence of its constituent parts and closely related analogs in various plant species is well-established. Fatty acid metabolism is a fundamental process in plants, leading to a diverse array of compounds, including fatty acid methyl esters (FAMEs), which contribute to plant waxes, volatiles, and defense mechanisms.

Research on the chemical composition of plant-derived substances has revealed the occurrence of various FAMEs. For instance, the analysis of volatile compounds from different strawberry species (Fragaria sp.) has identified a complex mixture of esters, although this compound itself has not been singled out. nih.govresearchgate.netbohrium.comresearchgate.netnih.gov Similarly, studies on the leaf waxes of Eucalyptus species have characterized a range of fatty acids and their derivatives, but specific identification of this particular hydroxy fatty acid ester remains to be explicitly reported. capes.gov.brnih.govnih.gov

A notable finding comes from a study on the methanolic root extract of Oroxylum indicum, a medicinal plant. While not identifying the exact compound, the analysis revealed the presence of a related substance, Tetradecanoic Acid, 10, 13-dimethyl-, methyl ester, particularly after the inoculation of the plant with a consortium of plant growth-promoting microbes. gsconlinepress.com This suggests that the microbial communities associated with plants can influence the profile of fatty acid derivatives.

The biosynthesis of the precursor, (3R)-3-hydroxytridecanoic acid, in plants is theoretically plausible through the peroxisomal fatty acid β-oxidation pathway. This pathway is known to generate (R)-3-hydroxyacyl-CoA intermediates, which could then be available for esterification. acs.org

Table 1: Detection of Related Fatty Acid Methyl Esters in Plant Systems

Plant SpeciesPlant PartDetected CompoundAnalytical Method
Oroxylum indicumRootTetradecanoic Acid, 10, 13-dimethyl-, methyl esterGC-MS

This table includes a closely related compound due to the limited direct detection of this compound in available research.

Detection in Animal Tissues (excluding human clinical context)

In the animal kingdom, the detection of this compound and its precursors is linked to both endogenous metabolism and symbiotic relationships with microorganisms. Fatty acids and their derivatives play crucial roles in energy storage, cell membrane structure, and signaling molecules in animals.

A significant instance of a related compound's role in the animal kingdom is in the chemical communication of insects. Although not a direct detection in tissues, a synthetic component of the female sex pheromone of the painted apple moth (Teia anartoides) is derived from 3-hydroxytridecanoate. glpbio.com This highlights the potential for insects to produce or utilize such compounds for vital functions.

Furthermore, studies on the fatty acid composition of various invertebrates have shown a wide diversity of fatty acids, though specific data on 3-hydroxy fatty acid methyl esters is often limited. researchgate.net

It is important to note that certain bacteria are known to produce significant amounts of (R)-3-hydroxy fatty acids. For example, Anaerovibrio lipolytica and Anaerovibrio glycerini have been identified as containing Methyl 3-hydroxytridecanoate as a major fatty acid component. glpbio.com Given the ubiquitous nature of symbiotic bacteria in animals, it is plausible that some of the detected 3-hydroxy fatty acids in animal tissues could be of microbial origin.

Table 2: Detection of Related Compounds in Animal Systems

Animal SpeciesContextDetected/Referenced CompoundAnalytical Method/Reference
Teia anartoides (Painted Apple Moth)Pheromone SynthesisComponent derived from 3-hydroxytridecanoateChemical Synthesis
Anaerovibrio lipolytica (Bacterium)Cellular ComponentMethyl 3-hydroxytridecanoateMicrobiological Analysis
Anaerovibrio glycerini (Bacterium)Cellular ComponentMethyl 3-hydroxytridecanoateMicrobiological Analysis

This table includes compounds from closely related biological contexts due to the scarcity of direct detection of this compound in animal tissues in the reviewed literature.

Synthetic Methodologies for Methyl 3r 3 Hydroxytridecanoate and Its Analogues

Total Synthesis Approaches to Methyl (3R)-3-hydroxytridecanoate

The total synthesis of this compound primarily revolves around the stereoselective construction of the chiral hydroxyl group at the C3 position. Key strategies include the asymmetric reduction of a prochiral ketone precursor and the stereocontrolled functionalization of acyclic systems.

Asymmetric Synthesis Strategies

A prevalent and effective strategy for accessing enantiomerically pure β-hydroxy esters is the asymmetric reduction of the corresponding β-keto ester. In the context of this compound, this involves the reduction of methyl 3-oxotridecanoate.

One documented approach utilizes sodium borohydride (B1222165) in tetrahydrofuran (B95107) at 0°C for one hour, which has been reported to yield the racemic product, methyl 3-hydroxytridecanoate, in 78% yield. lookchem.com To achieve the desired (R)-enantiomer, chiral reducing agents or catalysts are necessary. Ruthenium-based catalysts, in particular, have shown great promise in the asymmetric hydrogenation of β-keto esters. For instance, Ru-BINAP catalysts are well-known for their high efficiency and enantioselectivity in the hydrogenation of a wide range of β-keto esters, typically providing the corresponding β-hydroxy esters in high yields and with excellent enantiomeric excess. While a specific application to methyl 3-oxotridecanoate is not extensively detailed in readily available literature, the general success of these catalysts suggests their applicability.

The general transformation can be represented as follows:

Figure 1: Asymmetric reduction of methyl 3-oxotridecanoate to this compound.

Stereocontrolled Functionalization Routes

Stereocontrolled functionalization routes offer an alternative to asymmetric reduction, building the chiral center through reactions where the stereochemical outcome is directed by a chiral auxiliary or reagent. The Evans aldol (B89426) reaction is a powerful tool for the diastereoselective synthesis of β-hydroxy carbonyl compounds.

While a direct application to the synthesis of this compound is not explicitly documented, the synthesis of analogous structures such as (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid has been achieved using Evans chemistry. This methodology involves the reaction of a boron enolate of a chiral N-acyloxazolidinone with an aldehyde. The chiral auxiliary is later cleaved to reveal the desired chiral β-hydroxy acid, which can then be esterified to the methyl ester. This approach allows for the construction of the C2-C3 bond with high stereocontrol, providing access to specific diastereomers.

Chemoenzymatic Synthesis of this compound

Chemoenzymatic methods, which combine chemical synthesis with biocatalytic transformations, offer a highly selective and environmentally benign route to chiral molecules. The asymmetric reduction of β-keto esters to their corresponding (R)- or (S)-β-hydroxy esters is a well-established application of this technology.

Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity. The reduction of methyl 3-oxotridecanoate using a suitable KRED that exhibits (R)-selectivity would be an ideal method for the synthesis of this compound. These enzymatic reactions are typically performed in aqueous media under mild conditions and can achieve very high enantiomeric excesses (>99% ee). The regeneration of the nicotinamide (B372718) cofactor (NADH or NADPH) required by the KRED is often accomplished in situ using a sacrificial alcohol like isopropanol (B130326) and a corresponding dehydrogenase, making the process more cost-effective.

While a specific protocol for the chemoenzymatic synthesis of this compound is not detailed in the available literature, the broad substrate tolerance of many commercially available KREDs suggests that a suitable enzyme could be identified through screening.

Development of Novel Catalytic Methods for (3R)-3-hydroxy Ester Synthesis

Research into novel catalytic methods for the synthesis of chiral β-hydroxy esters continues to expand the synthetic chemist's toolbox. One area of interest is the development of more sustainable and cost-effective catalysts.

A patent has described the preparation of β-hydroxycarboxylic acid esters through the carbonylation of epoxides using a composite catalyst system. This system comprises a cobalt salt, oxide, or hydroxide (B78521) as the main catalyst, a nitrogen-containing heterocyclic compound as a co-catalyst, and a base metal as a reducing agent. While this method is not inherently asymmetric, it represents a novel approach to the construction of the β-hydroxy ester backbone. The development of chiral versions of such catalytic systems could provide a direct route to enantiomerically enriched products like this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including chiral intermediates like this compound. A key focus is the use of renewable feedstocks and environmentally benign reaction conditions.

One notable example in a related area is the synthesis of 3-hydroxyalkanoate methyl esters (3HAMEs) from waste cooking oil. This process utilizes microbial fermentation to produce polyhydroxyalkanoates (PHAs), which are then transesterified to the corresponding 3HAMEs. researchgate.net This approach not only utilizes a waste stream as a starting material but also employs biocatalysis, a cornerstone of green chemistry.

Furthermore, the chemoenzymatic methods described in section 3.2 inherently align with green chemistry principles by operating in aqueous media at ambient temperature and pressure, thus reducing energy consumption and the use of hazardous organic solvents. The development of catalytic systems that can operate in water or other green solvents is also an active area of research that will undoubtedly impact the future synthesis of this compound and its analogues.

Biological Activities and Mechanistic Studies of Methyl 3r 3 Hydroxytridecanoate

Role of Methyl (3R)-3-hydroxytridecanoate in Inter-species Chemical Communication

No direct evidence or studies were found describing a role for this compound in chemical communication between species. The concept that hydroxylated fatty acids can act as signaling molecules is emerging. For example, methyl-esterified oligomers of 3-hydroxybutyrate (B1226725) have been shown to protect bacteria from oxidative stress, indicating a role in stress response and potentially signaling. nih.gov However, this pertains to a much shorter-chain hydroxy acid, and no similar role has been documented for the specific compound of interest.

Quorum Sensing Modulation Studies

Quorum sensing (QS) is a cell-density dependent communication system used by bacteria to coordinate collective behaviors. This process is often mediated by small diffusible signal molecules, such as N-acyl-L-homoserine lactones (AHLs) in Gram-negative bacteria. frontiersin.orgnih.gov While direct studies on the role of this compound in quorum sensing are not currently available, research on other 3-hydroxy fatty acid methyl esters suggests a potential for such activity.

One notable example is 3-hydroxy palmitic acid methyl ester (3-OH-PAME), a key quorum sensing molecule in the plant pathogen Ralstonia solanacearum. nih.gov This bacterium is responsible for causing bacterial wilt in various crops. The expression of its virulence factors is regulated by 3-OH-PAME. nih.gov Endophytic bacteria capable of degrading 3-OH-PAME have been shown to reduce the virulence of R. solanacearum, highlighting the importance of this signaling molecule in pathogenesis. nih.gov These findings suggest that other 3-hydroxy fatty acid methyl esters, potentially including this compound, could have roles in bacterial communication.

The structural similarity of this compound to AHLs and other fatty acid-derived signaling molecules underscores the possibility of its involvement in modulating quorum sensing systems. However, without direct experimental evidence, this remains a hypothesis.

Pheromonal or Signaling Roles

Fatty acid derivatives, including their methyl esters, are well-known to function as pheromones in a variety of insects. nih.gov These chemical signals are crucial for behaviors such as mating and aggregation. While there is no direct evidence of this compound itself acting as a pheromone, its unesterified precursor, 3-hydroxytridecanoic acid, has been utilized in the synthesis of components of the female sex pheromone of the painted apple moth, Teia anartoides. glpbio.com This indicates that the C13 backbone of this molecule is relevant in the context of insect chemical communication.

Furthermore, studies on the wasp Asobara tabida have revealed a complex courtship pheromone blend that includes fatty alcohol acetates and cuticular hydrocarbons. researchgate.net This highlights the diversity of lipid-derived molecules that can act as pheromones. Research on the wood-boring beetle Monochamus suggests that these insects may use pheromones from sympatric bark beetles as kairomones for host-finding, indicating a complex interplay of chemical signals in ecosystems. researchgate.net Given this context, it is plausible that this compound could have a signaling role in some organisms, although specific examples are yet to be discovered.

Cellular and Molecular Targets of this compound

The specific cellular and molecular targets of this compound have not been elucidated. However, studies on related fatty acid derivatives provide a framework for potential interactions.

There are no published receptor binding studies for this compound. In plants, medium-chain 3-hydroxy fatty acids (C8 to C12) are recognized by the receptor-like kinase LORE (LIPOPOLYSACCHARIDE-SPECIFIC REDUCED ELICITATION) in Arabidopsis thaliana, triggering an immune response. researchgate.net The strongest elicitor for this receptor is 3-hydroxydecanoic acid. researchgate.net This suggests that plant receptor systems can recognize 3-hydroxy fatty acids of specific chain lengths.

In mammals, fatty acids and their derivatives are known to be ligands for various receptors, including peroxisome proliferator-activated receptors (PPARs). While no specific data exists for this compound, the broader class of fatty acid esters of hydroxy fatty acids (FAHFAs) has been shown to have various biological effects, though their direct receptor targets are still under investigation. mdpi.comnih.gov

Currently, there is no information available regarding the specific enzyme inhibition or activation profiles of this compound. However, related molecules have been shown to interact with various enzymes. For instance, certain beta-lactone inhibitors with structures derived from fatty acids can inhibit 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, a key enzyme in cholesterol biosynthesis. nih.gov The regulation of HMG-CoA reductase, another enzyme in this pathway, is also influenced by cholesterol derivatives. nih.gov

The metabolism of fatty acid methyl esters is often carried out by esterases, and the presence of these compounds can influence the activity of such enzymes. nih.gov Without specific studies, the effect of this compound on any particular enzyme remains unknown.

Studies on the Impact of this compound on Cellular Metabolism (non-human, non-clinical)

Specific studies on the impact of this compound on the cellular metabolism of non-human organisms are not available in the current literature. However, the metabolism of fatty acid methyl esters (FAMEs) in microorganisms is an area of active research, particularly in the context of biodiesel production. nrel.govcreative-proteomics.com Engineered E. coli have been used to produce FAMEs, including those with a β-hydroxy group. nrel.gov

In bacteria, 3-hydroxy fatty acids are important components of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. nih.gov The specific fatty acid composition can vary between bacterial species and can be influenced by environmental conditions. nih.gov For example, analysis of Pseudomonas aeruginosa has identified methyl 3-hydroxydodecanoate and methyl 3-hydroxytetradecanoate (B1260086) as components of its fatty acid profile. nih.gov This suggests that 3-hydroxy fatty acids and their esters are integral to bacterial cell structure and metabolism.

Furthermore, studies on neonatal BALB/C mice have shown that topically applied fatty acid methyl esters can be incorporated into epidermal lipids, demonstrating their ability to enter metabolic pathways. nih.gov In the context of Alzheimer's disease research, 3-hydroxybutyrate methyl ester has been investigated as a potential therapeutic agent that can be utilized by brain cells as an alternative energy source to glucose and may protect mitochondria. nih.gov While these studies involve different organisms and contexts, they highlight the general principle that 3-hydroxy fatty acid methyl esters can be metabolically active.

Metabolic Pathways and Fate of Methyl 3r 3 Hydroxytridecanoate

Biotransformation of Methyl (3R)-3-hydroxytridecanoate in Biological Systems

The initial and critical step in the metabolism of this compound is its conversion into a more biologically accessible form. This is achieved through enzymatic reactions that target the ester linkage and the fatty acid backbone.

The biotransformation of this compound commences with the hydrolysis of its methyl ester bond. This reaction is catalyzed by non-specific esterases present in various tissues, yielding (3R)-3-hydroxytridecanoic acid and methanol (B129727). This step is crucial as it liberates the free fatty acid, enabling its entry into the fatty acid metabolic pathways. The general reaction can be represented as:

This compound + H₂O → (3R)-3-hydroxytridecanoic acid + Methanol

This enzymatic cleavage is a common fate for many ester-containing xenobiotics and endogenous molecules, facilitating their subsequent metabolism and excretion.

Following hydrolysis, the resulting (3R)-3-hydroxytridecanoic acid, an odd-chain fatty acid, undergoes β-oxidation. nih.gov This is a cyclical catabolic process that occurs within the mitochondria and, for very long chains, in peroxisomes, breaking down fatty acids into two-carbon acetyl-CoA units. wikipedia.org

The β-oxidation of an odd-chain fatty acid like tridecanoic acid proceeds in a similar fashion to even-chain fatty acids until the final three carbons. The process involves a sequence of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis. aocs.org However, given that the substrate is already hydroxylated at the C-3 (or β) position, it can potentially enter the β-oxidation spiral at a later step.

The final round of β-oxidation of the 13-carbon tridecanoic acid chain yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. nih.gov Acetyl-CoA can then enter the citric acid cycle for energy production, while propionyl-CoA is converted to succinyl-CoA, an intermediate of the citric acid cycle, through a series of enzymatic reactions. nih.govnih.gov This anaplerotic function of propionyl-CoA is significant as it replenishes the citric acid cycle intermediates.

Key Steps in the β-Oxidation of (3R)-3-hydroxytridecanoic acid:

Activation: The fatty acid is first activated to its CoA derivative, (3R)-3-hydroxytridecanoyl-CoA, by an acyl-CoA synthetase.

Oxidation: The hydroxyl group at the C-3 position is oxidized to a keto group by a dehydrogenase, forming 3-ketotridecanoyl-CoA.

Thiolysis: The Cα-Cβ bond is cleaved by a thiolase, releasing acetyl-CoA and undecanoyl-CoA (an 11-carbon acyl-CoA).

Repetition: The cycle repeats, shortening the acyl-CoA chain by two carbons in each turn, until the final products of acetyl-CoA and propionyl-CoA are formed.

Enzymology of this compound Metabolism

The metabolic conversion of this compound is orchestrated by a specific set of enzymes that recognize and act upon its distinct chemical structure.

The initial hydrolysis of the methyl ester is carried out by carboxylesterases, a broad class of hydrolases. These enzymes exhibit wide substrate specificity and are responsible for the biotransformation of a vast array of ester-containing compounds. While specific esterases for this compound have not been extensively characterized, it is understood that general liver and plasma esterases would be capable of this transformation.

Within the β-oxidation pathway, dehydrogenases and hydratases play pivotal roles. wikipedia.org For (3R)-3-hydroxytridecanoic acid, a 3-hydroxyacyl-CoA dehydrogenase is essential for the oxidation of the hydroxyl group to a keto group. wikipedia.org This step is critical for the subsequent thiolytic cleavage. Enoyl-CoA hydratases, which are typically involved in the hydration of a double bond, may be bypassed in the initial cycle due to the pre-existing hydroxyl group at the C-3 position.

Enzymes Involved in β-Oxidation:

Enzyme ClassSpecific Enzyme ExampleFunction in the Metabolism of (3R)-3-hydroxytridecanoic acid
Acyl-CoA SynthetaseLong-chain acyl-CoA synthetaseActivation of the fatty acid to its CoA ester.
Dehydrogenase3-hydroxyacyl-CoA dehydrogenaseOxidation of the 3-hydroxyl group to a 3-keto group.
Thiolaseβ-ketothiolaseCleavage of the Cα-Cβ bond to release acetyl-CoA.

In Vivo Fate and Distribution Studies in Model Organisms (non-human)

While specific in vivo studies on the distribution and fate of this compound are limited, the metabolic pathways for fatty acid esters and odd-chain fatty acids in model organisms provide a strong predictive framework. Following administration, it is anticipated that this compound would be rapidly hydrolyzed in the plasma and liver.

The resulting (3R)-3-hydroxytridecanoic acid would then be taken up by tissues with high fatty acid oxidative capacity, such as the liver, heart, and skeletal muscle. nih.gov Within the mitochondria of these cells, it would undergo β-oxidation to generate energy. Any unmetabolized compound or its metabolites would likely be excreted, with the potential for the dicarboxylic acids formed through omega-oxidation to be eliminated in the urine to increase water solubility. nih.gov

Excretion and Elimination Pathways in Biological Systems

Following its metabolic processing, the resulting byproducts of this compound are eliminated from the body through various excretory routes. The primary pathways for the elimination of metabolites derived from fatty acids are renal excretion via urine and, to a lesser extent, fecal elimination.

The metabolic journey of 3-hydroxy fatty acids often involves a process known as omega-oxidation, particularly for those with longer carbon chains. This process results in the formation of 3-hydroxy dicarboxylic acids, which are then excreted in the urine. nih.govnih.gov Studies have shown that 3-hydroxy fatty acids with carbon chains of ten or more can be oxidized to (omega-1)- and omega-hydroxy metabolites, as well as their corresponding dicarboxylic acids. nih.gov Given that this compound contains a 13-carbon chain, it is plausible that it or its free acid form, (3R)-3-hydroxytridecanoic acid, undergoes similar omega-oxidation, leading to the urinary excretion of 3-hydroxytridecanedioic acid and its shorter-chain derivatives resulting from subsequent beta-oxidation.

As an odd-chain fatty acid derivative, the tridecanoic acid backbone of the molecule has a specific metabolic fate. The beta-oxidation of odd-chain fatty acids like tridecanoic acid proceeds until a final three-carbon fragment, propionyl-CoA, is produced. news-medical.net This propionyl-CoA can then be converted to succinyl-CoA and enter the Krebs cycle, indicating that a portion of the carbon skeleton of this compound can be completely oxidized to carbon dioxide and water and eliminated via respiration and urination. news-medical.net

The initial methyl ester group of the compound would likely be hydrolyzed by esterases in the body to release methanol and the free fatty acid, (3R)-3-hydroxytridecanoic acid. While the fatty acid component enters its respective metabolic pathways, methanol is metabolized, primarily in the liver, to formaldehyde (B43269) and then to formic acid, which is ultimately excreted in the urine.

Inferred Elimination Pathways of this compound Metabolites

Metabolite Probable Elimination Pathway Mechanism
3-hydroxytridecanedioic acidUrinary ExcretionResulting from omega-oxidation of the parent compound's fatty acid chain.
Shorter-chain dicarboxylic acidsUrinary ExcretionProducts of beta-oxidation of 3-hydroxytridecanedioic acid.
Propionyl-CoA derivativesKrebs Cycle / GluconeogenesisFurther metabolized to CO2 (respiration) and glucose, with excess water eliminated via urine.
Formic Acid (from methanol)Urinary ExcretionThe oxidized product of the methanol moiety.

It is important to note that the data presented in the table is based on the established metabolic principles of related fatty acids and esters, as direct experimental data on the excretion and elimination of this compound is not currently available.

Advanced Analytical and Spectroscopic Approaches for Methyl 3r 3 Hydroxytridecanoate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating Methyl (3R)-3-hydroxytridecanoate from complex mixtures and accurately determining its concentration. The choice of technique depends on the sample matrix, the required sensitivity, and the need for chiral discrimination.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used platform for the analysis of fatty acid methyl esters (FAMEs) due to its high resolution and sensitivity. mdpi.com For a compound like this compound, analysis by GC-MS typically requires a derivatization step to increase its volatility. mdpi.com A common procedure involves converting the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.

The analytical process involves injecting the derivatized sample into the GC, where it is vaporized and carried by an inert gas through a capillary column. sigmaaldrich.com The column, often a non-polar phase like DB-5, separates compounds based on their boiling points and interactions with the stationary phase. researchgate.net As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z).

The mass spectrum of the derivatized this compound provides both qualitative and quantitative information. A key diagnostic feature in the mass spectrum of 3-hydroxy fatty acid methyl esters is a characteristic base peak at m/z 103. researchgate.net This fragment corresponds to the cleavage between the C3 and C4 carbons, providing structural confirmation. researchgate.net Research on the closely related 3-hydroxy tetradecanoic acid methyl ester confirmed this fragmentation pattern. researchgate.net

Table 1: Typical GC-MS Parameters for Hydroxy FAME Analysis This table is a composite of typical methodologies and may require optimization for specific applications.

Parameter Value/Type Purpose
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Increases volatility by converting the -OH group to a -OTMS group.
GC Column SLB®-5ms or similar (e.g., DB-5) (30 m x 0.25 mm x 0.25 µm) sigmaaldrich.com Separation of analytes based on boiling point and polarity.
Injector Temperature 220-250 °C sigmaaldrich.com Ensures complete vaporization of the sample.
Carrier Gas Helium or Hydrogen Mobile phase to carry the sample through the column.
Oven Program Ramped temperature (e.g., 100°C to 280°C) Allows for separation of compounds with a wide range of boiling points.
MS Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization method that produces repeatable fragmentation patterns.
MS Scan Range m/z 40-550 sigmaaldrich.com Detection range to capture the molecular ion and key fragments.

Liquid chromatography-mass spectrometry (LC-MS) offers a complementary approach, particularly for analyzing fatty acids that may be thermally unstable or when derivatization is not desirable. shimadzu.com Multiple reaction monitoring (MRM) using LC-MS allows for highly sensitive and specific quantification without derivatization. shimadzu.com

In a typical LC-MS setup for this compound, a reversed-phase C18 column is used. The mobile phase often consists of a gradient of water and an organic solvent like acetonitrile, with an additive such as formic acid to facilitate protonation. shimadzu.comnih.gov The eluent from the LC is directed into an electrospray ionization (ESI) source, which generates gas-phase ions that are subsequently analyzed by the mass spectrometer. nih.govnih.gov ESI in positive ion mode would detect the protonated molecule [M+H]⁺. For enhanced sensitivity, derivatization to introduce a readily ionizable tag, such as a dimethylaminoethyl (DMAE) ester, can be employed. nih.gov

LC-MS is particularly valuable for its high throughput and the ability to analyze samples with minimal preparation. shimadzu.com For trace analysis, challenges such as background contamination from the LC system can be overcome by installing a delay column, which separates the analyte peak from contaminant peaks. shimadzu.com

Table 2: Illustrative LC-MS Parameters for Fatty Acid Analysis This table presents a general method; specific conditions must be validated.

Parameter Value/Type Purpose
LC Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) Separation based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in Water Aqueous component of the mobile phase.
Mobile Phase B 0.1% Formic Acid in Acetonitrile nih.gov Organic component for eluting hydrophobic compounds.
Flow Rate 0.2-0.4 mL/min nih.gov Controls retention time and separation efficiency.
Ionization Source Electrospray Ionization (ESI), Positive Mode Generates protonated molecular ions [M+H]⁺ for MS detection.
MS Detection Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) High sensitivity and specificity for quantitative analysis.

Assessing the enantiomeric purity of this compound is critical, as the biological activity of chiral molecules often resides in a single enantiomer. Chiral chromatography is the definitive method for separating and quantifying enantiomers. sigmaaldrich.com This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers. sigmaaldrich.com

The separation can be performed using either gas or liquid chromatography.

Chiral GC: For GC analysis, cyclodextrin-based CSPs are highly effective. A study successfully separated the stereoisomers of a similar compound, methyl 3-hydroxy-2-methylbutanoate, using a CP Chirasil-Dex CB column. researchgate.net This approach allows for the direct determination of the enantiomeric excess.

Chiral HPLC: High-performance liquid chromatography with polysaccharide-based or cyclodextrin-based CSPs is also a common technique. sigmaaldrich.com The choice of mobile phase (normal phase, reversed-phase, or polar organic mode) depends on the specific CSP and analyte. sigmaaldrich.com

The ability to resolve the (3R) from the (3S) enantiomer is essential for quality control in synthesis and for understanding its specific biological roles.

Table 3: Common Chiral Stationary Phases (CSPs) for Enantiomeric Separation

CSP Type Example Phase Typical Application
Cyclodextrin-based Astec CYCLOBOND™, Chirasil-Dex researchgate.netsigmaaldrich.com GC or HPLC separation of a wide range of chiral compounds.
Polysaccharide-based Cellulose or Amylose derivatives (e.g., Chiralcel®) HPLC separation of a broad spectrum of racemates.
Macrocyclic Glycopeptide Astec CHIROBIOTIC® sigmaaldrich.com HPLC, particularly useful in polar ionic mode for LC-MS. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of this compound. It provides detailed information about the carbon skeleton and the spatial relationships between atoms.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides the primary structural map.

¹H NMR: The proton NMR spectrum reveals distinct signals for different protons in the molecule. Based on data from analogous long-chain methyl 3-hydroxy esters, the key resonances for this compound are predicted. aocs.orgaocs.org The proton on the chiral carbon (H-3) is expected to appear as a multiplet around 4.0 ppm. aocs.org The protons on the adjacent C-2 carbon are diastereotopic due to the C-3 chiral center and will appear as two separate signals, likely doublets of doublets, around 2.4-2.5 ppm. aocs.org The singlet for the methyl ester (-OCH₃) protons typically resonates around 3.7 ppm. aocs.org The long C₁₀H₂₁ alkyl chain produces a large signal complex around 1.2-1.4 ppm, with the terminal methyl group appearing as a triplet near 0.9 ppm. aocs.org

¹³C NMR: The carbon NMR spectrum confirms the number of carbon atoms and their chemical environment (e.g., C=O, CH-O, CH₂, CH₃).

Two-dimensional (2D) NMR experiments are used to assemble the complete structure by establishing connectivity.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, mapping out the proton-proton network from the terminal methyl group through the alkyl chain to the H-2/H-3/H-4 system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached, allowing for definitive assignment of carbon resonances. researchgate.net

Table 4: Predicted ¹H NMR Chemical Shifts for this compound Predictions based on data from analogous compounds in CDCl₃. aocs.orgaocs.org

Proton Assignment Predicted Shift (ppm) Multiplicity
Terminal -CH₃ (C-13) ~0.9 Triplet (t)
Methylene Chain (-CH₂-)ₙ ~1.2-1.4 Multiplet (m)
C-2 Protons (-CH₂-CO) ~2.4-2.5 Doublet of Doublets (dd)
Methyl Ester (-OCH₃) ~3.7 Singlet (s)
C-3 Proton (-CH(OH)-) ~4.0 Multiplet (m)

While NMR confirms the constitution of the molecule, assigning the absolute (R/S) stereochemistry at C-3 often requires more advanced methods. One of the most common approaches is the preparation of diastereomeric derivatives using a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). By converting the single enantiomer of this compound into two diastereomers (by using both (R)- and (S)-Mosher's acid chloride), one can observe differences in the ¹H NMR chemical shifts of protons near the newly formed chiral ester. Analysis of these chemical shift differences (Δδ) allows for the unambiguous assignment of the absolute configuration at C-3.

Furthermore, high-resolution NMR can sometimes distinguish between diastereomers directly. For compounds with multiple chiral centers, differences in coupling constants and chemical shifts between the diastereomers can be used to determine the relative stereochemistry (e.g., erythro vs. threo). aocs.org The distinct signals of the diastereotopic C-2 protons are a direct consequence of the C-3 chirality and are fundamental to these more advanced stereochemical analyses. aocs.org

Advanced Mass Spectrometry Techniques for Metabolite Identification

Mass spectrometry (MS) stands as a cornerstone for the structural elucidation and identification of this compound. Advanced MS techniques offer unparalleled sensitivity and specificity, enabling researchers to analyze the compound even at trace levels within complex biological matrices.

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In the analysis of 3-hydroxy fatty acid methyl esters, such as this compound, MS/MS provides characteristic fragmentation patterns that serve as a structural fingerprint.

When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) with electron impact (EI) ionization, the derivatized compound undergoes predictable fragmentation. The resulting mass spectrum displays several key ions that are diagnostic for 3-hydroxy fatty acid methyl esters. A prominent and characteristic base peak is observed at a mass-to-charge ratio (m/z) of 103. researchgate.net This ion is highly stable due to the electronic contribution from the adjacent ester group and is considered a hallmark for the identification of this class of compounds. researchgate.net Other significant fragments can also be observed, which correspond to specific losses from the parent molecule. The analysis of these fragments allows for the confident identification of the 3-hydroxy substitution pattern. researchgate.netnih.gov

Table 1: Characteristic MS/MS Fragmentation Ions for 3-Hydroxy Fatty Acid Methyl Esters

m/z ValueProposed Fragment Structure/OriginSignificance in Identification
[M]+Molecular IonRepresents the intact ionized molecule; often weak or absent in EI.
[M-15]+Loss of a methyl group (-CH3)Common fragmentation for methyl esters. lipidmaps.org
[M-18]+Loss of water (-H2O)Indicates the presence of a hydroxyl group.
103[CH(OH)CH2COOCH3]+Characteristic base peak for 3-hydroxy fatty acid methyl esters. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are instrumental in determining the elemental composition of a molecule. nih.gov This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas (isobars). For this compound, HRMS can confirm its molecular formula (C₁₄H₂₈O₃) with a high degree of confidence.

Liquid chromatography coupled with HRMS (LC-HRMS) is particularly effective for analyzing hydroxy fatty acids directly in biological extracts, often without the need for derivatization. nih.govnih.gov By measuring the exact mass of the deprotonated molecule [M-H]⁻ in negative ion mode, researchers can calculate the precise elemental formula. nih.gov This technique is invaluable for identifying novel or unexpected metabolites in complex samples and has been successfully applied to the analysis of various free hydroxy fatty acids in biological fluids like milk and plasma. nih.govnih.gov

Table 2: High-Resolution Mass Data for Methyl 3-hydroxytridecanoate

PropertyValue
Molecular FormulaC₁₄H₂₈O₃
Theoretical Exact Mass244.20384 g/mol
Typical HRMS MeasurementProvides mass accuracy within a few parts per million (ppm) of the theoretical value.
Primary ApplicationUnambiguous confirmation of elemental composition. nih.gov

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods offer a simpler, more accessible alternative for the quantitative analysis of polyhydroxyalkanoates (PHAs), the class of biopolymers to which the monomer unit of this compound belongs. researchgate.net While less specific than mass spectrometry, these methods are useful for rapid screening and process monitoring. mdpi.com

A common spectrophotometric assay involves the quantitative conversion of the polymer into a chromophore that can be measured by light absorption. One established method involves the acid-catalyzed conversion of the hydroxyalkanoate monomers into crotonic acid, which has a strong UV absorbance at a specific wavelength. However, a more sensitive approach involves converting the fatty acids into fatty hydroxamic acids (FHAs) through an enzymatic process. These FHAs then form a colored complex with vanadium(V) or iron(III) ions, which can be quantified using a spectrophotometer. mdpi.com The intensity of the color produced is directly proportional to the concentration of the fatty acid in the original sample. mdpi.com

Sample Preparation and Derivatization Strategies for this compound Analysis

Effective sample preparation is critical for the accurate and reliable analysis of this compound, especially when dealing with complex matrices like biological tissues or fermentation broths. The primary goals are to isolate the analyte from interfering substances and to convert it into a form suitable for the chosen analytical instrument.

The process typically begins with solvent extraction to separate lipids from the bulk sample. nih.gov For comprehensive lipid extraction, methods like the Bligh-Dyer procedure, which uses a chloroform-methanol-water mixture, are common. nih.gov Following extraction, a cleanup step such as Solid-Phase Extraction (SPE) is often employed to enrich the fraction containing hydroxy fatty acids while removing more neutral lipids. nih.gov

For analysis by Gas Chromatography (GC), derivatization is an essential step. sigmaaldrich.com 3-hydroxy fatty acids are polar and not sufficiently volatile for GC analysis in their free form. Derivatization converts the polar carboxyl and hydroxyl groups into less polar, more volatile, and more thermally stable derivatives. sigmaaldrich.com

Common derivatization strategies include:

Esterification: The carboxylic acid group is converted to a methyl ester (FAME), often using reagents like boron trifluoride in methanol (B129727) (BF₃-methanol). sigmaaldrich.commdpi.com This is a standard procedure for preparing fatty acids for GC analysis.

Silylation: The hydroxyl group is converted to a trimethylsilyl (TMS) ether using silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). lipidmaps.orgrestek.com This step significantly increases the volatility of the hydroxy acid ester.

A single-step derivatization that simultaneously creates methyl esters and methyl ethers has also been described using methyl iodide in a polar aprotic solvent. nih.gov The choice of derivatization agent depends on the specific requirements of the analysis and the other compounds present in the sample.

Table 3: Common Derivatization Reagents for Hydroxy Fatty Acid Analysis

ReagentTarget Functional GroupResulting DerivativeTypical Reaction Conditions
Boron Trifluoride in Methanol (BF₃-Methanol)Carboxylic AcidMethyl Ester (FAME)Heat at 60-100°C for a specified time. sigmaaldrich.comscienceasia.org
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Hydroxyl, Carboxylic AcidTrimethylsilyl (TMS) Ether/EsterHeat at 60-80°C for 30-60 minutes. lipidmaps.orgrestek.com
Methyl IodideCarboxylic Acid, HydroxylMethyl Ester, Methyl EtherReaction in a polar aprotic solvent. nih.gov

Compound Name Index

Exploration of Methyl 3r 3 Hydroxytridecanoate Derivatives and Analogues

Design and Synthesis of Modified Methyl (3R)-3-hydroxytridecanoate Analogues

The synthesis of analogues of this compound would involve targeted chemical modifications at three primary positions: the ester group, the alkyl chain, and the hydroxyl group.

Modifications to the Ester Group

The methyl ester of this compound could be readily altered through standard chemical transformations. Transesterification reactions could be employed to replace the methyl group with a variety of other alkyl or aryl groups, such as ethyl, propyl, or benzyl, yielding a series of ester analogues. The synthesis would typically involve reacting this compound with the desired alcohol in the presence of an acid or base catalyst. Alternatively, hydrolysis of the methyl ester to the corresponding carboxylic acid, (3R)-3-hydroxytridecanoic acid, would provide a key intermediate. This acid could then be re-esterified with a diverse range of alcohols using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

A study on 3-hydroxypropionic acid, a much smaller C3 hydroxy acid, found that its esterification from a free carboxylic acid to an ethyl ester led to a loss of antibiotic activity, suggesting the free carboxyl group was crucial for its effect. nih.gov This highlights the potential importance of the ester functionality in modulating biological activity.

Alterations to the Alkyl Chain Length and Saturation

Modifying the ten-carbon alkyl chain of this compound would allow for an investigation into the impact of lipophilicity and chain length on biological activity. Analogues with shorter (e.g., C8, C10) or longer (e.g., C14, C16) alkyl chains could be synthesized from the corresponding β-keto esters, followed by asymmetric reduction to install the (R)-hydroxyl group.

Furthermore, the introduction of unsaturation (i.e., double or triple bonds) into the alkyl chain could be achieved through various synthetic routes. This would provide insights into how conformational rigidity and electronic properties of the chain influence activity.

Derivatization at the Hydroxyl Position

The secondary hydroxyl group at the C-3 position is a key site for derivatization. Acylation with various acyl chlorides or anhydrides would yield a series of 3-O-acyl derivatives. Etherification, through reaction with alkyl halides under basic conditions, would produce 3-O-alkyl ether analogues. These modifications would alter the polarity and hydrogen-bonding capabilities of this position, which could significantly impact interactions with biological targets.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Comprehensive SAR studies for this compound analogues are not currently available in the scientific literature. Such studies would be essential to correlate specific structural features with biological activities and to identify the key molecular components responsible for any observed effects.

Correlation of Structural Features with Biological Activities

To establish a clear SAR, the synthesized analogues would need to be systematically evaluated in a panel of biological assays. For example, if antimicrobial activity were being investigated, the minimum inhibitory concentrations (MIC) of each analogue against a range of bacterial and fungal strains would be determined.

Hypothetical SAR Data Table for Ester Analogues:

CompoundEster Group (R)Alkyl ChainHydroxyl PositionAntimicrobial Activity (MIC, µg/mL) vs. S. aureus
This compound MethylC10H21(R)-OHData not available
Analogue 1EthylC10H21(R)-OHData not available
Analogue 2PropylC10H21(R)-OHData not available
Analogue 3IsopropylC10H21(R)-OHData not available

Hypothetical SAR Data Table for Alkyl Chain Analogues:

CompoundEster GroupAlkyl Chain LengthHydroxyl PositionAntifungal Activity (MIC, µg/mL) vs. C. albicans
This compound MethylC10(R)-OHData not available
Analogue 4MethylC8(R)-OHData not available
Analogue 5MethylC12(R)-OHData not available
Analogue 6MethylC14(R)-OHData not available

Hypothetical SAR Data Table for Hydroxyl Position Derivatives:

CompoundEster GroupAlkyl ChainDerivatization at C-3Biological Activity (e.g., Enzyme Inhibition IC50, µM)
This compound MethylC10H21-OH (unmodified)Data not available
Analogue 7MethylC10H21-OCOCH3 (acetyl)Data not available
Analogue 8MethylC10H21-OCH3 (methyl ether)Data not available
Analogue 9MethylC10H21=O (keto)Data not available

Note: The data in these tables is hypothetical and for illustrative purposes only, as specific experimental data for these analogues is not publicly available.

Elucidation of Pharmacophores

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological activity. Without a set of active analogues of this compound, the elucidation of a specific pharmacophore is not possible.

A hypothetical pharmacophore for an antimicrobial 3-hydroxy fatty acid ester might include:

A hydrogen bond acceptor (the carbonyl of the ester).

A hydrogen bond donor (the hydroxyl group).

A hydrophobic region (the long alkyl chain).

The precise spatial arrangement and relative importance of these features would need to be determined through computational modeling and experimental validation using a library of synthesized analogues with known biological activities.

Applications of this compound as a Chiral Building Block

The intrinsic chirality of this compound, centered at the C3 position, makes it a valuable precursor in the stereoselective synthesis of more complex molecules. As a chiral building block, it offers a readily available source of a specific stereoisomer, which is crucial in the synthesis of natural products and biologically active compounds where stereochemistry dictates function.

The utility of chiral β-hydroxy esters in organic synthesis is well-established. These compounds can be transformed into a variety of other functional groups with retention or inversion of configuration at the chiral center, allowing for the construction of intricate molecular architectures. While specific, large-scale industrial applications of this compound are not extensively documented in publicly available research, its potential is evident from the synthetic strategies developed for analogous compounds.

Key Synthetic Transformations:

The (3R)-hydroxy group and the methyl ester functionality are the primary sites for chemical modification. These transformations allow for chain elongation, cyclization, and the introduction of new functional groups.

TransformationReagents and ConditionsResulting StructurePotential Applications
Oxidation of the hydroxyl group Swern oxidation, Dess-Martin periodinaneMethyl 3-oxotridecanoatePrecursor for further carbon-carbon bond formation
Protection of the hydroxyl group Silyl ethers (e.g., TBDMSCl, imidazole), Benzyl ethers (e.g., BnBr, NaH)Protected this compoundAllows for selective reaction at the ester functionality
Reduction of the ester Lithium aluminium hydride (LiAlH4), Diisobutylaluminium hydride (DIBAL-H)(R)-Tridecane-1,3-diolSynthesis of diol-containing natural products
Hydrolysis of the ester Aqueous base (e.g., NaOH, LiOH) followed by acidification(R)-3-Hydroxytridecanoic acidPrecursor for amide coupling and other carboxylic acid derivatives
Chain extension via the ester Conversion to aldehyde, followed by Wittig reaction or Grignard additionElongated carbon chain with new functional groupsSynthesis of long-chain natural products

Synthesis of Natural Products and Analogues:

Chiral β-hydroxy fatty acids and their esters are key components of numerous natural products, including macrolides, pheromones, and lipids with signaling properties. While direct synthesis of a specific natural product starting from this compound is not prominently featured in available literature, the methodologies applied to similar building blocks are directly transferable. For instance, the synthesis of insect pheromones often involves the use of chiral hydroxy esters to introduce the correct stereochemistry, which is critical for biological activity. iisc.ac.insfu.ca

For example, the general synthetic routes towards macrolide antibiotics often utilize chiral hydroxy acids as starting materials. nih.gov The stereocenter at C3 of this compound could serve as a crucial starting point for establishing the stereochemistry of a segment of a complex macrolide.

Prodrug and Pro-compound Strategies for this compound

Prodrug strategies involve the chemical modification of a biologically active compound to improve its pharmacokinetic and pharmacodynamic properties, such as solubility, stability, and targeted delivery. scirp.org For a compound like this compound, which is a fatty acid ester, prodrug approaches could be employed to enhance its cellular uptake and tissue distribution.

A "pro-compound" can be considered a broader term for a precursor that is converted into an active compound. In the context of this compound, this could involve modifications that facilitate its incorporation into specific metabolic pathways.

Ester-Based Prodrugs:

A common prodrug strategy for compounds containing hydroxyl or carboxyl groups is the formation of esters that are cleaved in vivo by esterase enzymes to release the active parent drug.

Modification of the Hydroxyl Group: The 3-hydroxy group of this compound can be esterified with various promoieties to create prodrugs. These promoieties can be selected to tune the lipophilicity and hydrolysis rate of the resulting ester. For instance, esterification with amino acids could improve water solubility, while esterification with other fatty acids could enhance lipid membrane permeability. scirp.orgscirp.org

Modification of the Carboxyl Group (after hydrolysis): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be esterified with a promoiety. This approach is widely used for drugs containing a carboxylic acid to mask its polarity and improve oral absorption.

Lipid-Based Pro-compound Strategies:

Given its nature as a fatty acid derivative, this compound is a candidate for incorporation into lipid-based pro-compound strategies. These strategies aim to mimic natural lipid metabolism for targeted delivery. nih.gov

StrategyDescriptionPotential Advantage
Triglyceride Analogues Incorporation of (R)-3-hydroxytridecanoic acid into a triglyceride backbone.Utilization of lipoprotein metabolic pathways for transport and distribution, potentially targeting tissues with high lipase (B570770) activity.
Phospholipid Analogues Attachment of the molecule to a phospholipid scaffold.Potential for incorporation into cell membranes and targeted delivery to specific cell types.
Fatty Acid Conjugates Esterification with another fatty acid to form a fatty acid ester of a hydroxy fatty acid (FAHFA).Enhanced lipophilicity and potential for specific biological activities associated with FAHFAs. mdpi.comnih.gov

These strategies rely on the action of endogenous enzymes like lipases and esterases to release the active compound at the target site. The choice of the pro-moiety and the type of linkage are critical for controlling the release profile and achieving the desired therapeutic effect. While specific research on prodrugs of this compound is not widely published, the principles established for other fatty acid-based drugs provide a clear framework for its potential development in this area. nih.govmdpi.comnih.gov

Future Directions and Emerging Research Avenues for Methyl 3r 3 Hydroxytridecanoate

Integration with Systems Biology and Omics Approaches

The advent of high-throughput "omics" technologies offers a powerful lens through which to explore the biological context of Methyl (3R)-3-hydroxytridecanoate. A systems-level understanding of its biosynthesis, degradation, and physiological roles is an important future direction.

Lipidomics and Metabolomics: Future research will likely involve comprehensive lipidomic and metabolomic profiling of microorganisms known to produce 3-hydroxy fatty acids, such as various Pseudomonas species. nih.govmdpi.com By employing techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), researchers can precisely quantify the abundance of this compound and its metabolic precursors and derivatives under different growth conditions. nih.govnih.gov This can reveal the metabolic fluxes that lead to its accumulation and how its presence correlates with other cellular lipids and metabolites. Such studies could elucidate its role in maintaining cell membrane integrity and function in response to environmental cues. escholarship.orgnrel.govwur.nlnih.gov

Genomics and Transcriptomics: The genetic basis for the production of this compound can be further explored through comparative genomics and transcriptomics. By analyzing the genomes of producing organisms, novel enzymes involved in its synthesis, beyond the currently known PHA synthases, may be identified. Transcriptomic studies (e.g., RNA-seq) can reveal how the expression of genes involved in fatty acid metabolism is regulated in response to environmental stimuli, providing insights into the conditions that favor the production of this specific 3-hydroxy fatty acid. nrel.govnih.gov

A summary of how omics technologies can be applied to the study of this compound is presented in the table below.

Omics TechnologyApplication to this compound ResearchPotential Insights
Lipidomics Quantitative analysis of the lipid profile of producing organisms.Elucidation of its abundance relative to other lipids and its role in membrane composition.
Metabolomics Profiling of small molecule metabolites in conjunction with lipidomics.Understanding the metabolic pathways leading to its synthesis and its downstream products.
Genomics Sequencing and comparison of genomes from producing and non-producing organisms.Identification of novel genes and enzymes involved in its biosynthesis and regulation.
Transcriptomics Analysis of gene expression patterns under different conditions.Revealing the regulatory networks that control its production in response to environmental cues.

Advanced Computational Modeling and Simulation for this compound Research

Computational approaches are becoming indispensable in modern chemical and biological research. For this compound, these methods can provide insights that are difficult to obtain through experimental means alone.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the behavior of this compound within biological membranes. nih.gov These simulations can predict how the insertion of this molecule affects membrane properties such as fluidity, thickness, and permeability. Understanding these interactions at a molecular level is crucial for comprehending its physiological role. Furthermore, simulations can be used to model the interaction of this compound with enzymes, such as PHA depolymerases, to elucidate the structural basis of its metabolism.

Quantum Mechanical (QM) Calculations: QM methods can be used to investigate the electronic structure and reactivity of this compound. This can aid in understanding its chemical properties and in the design of novel catalysts for its synthesis or degradation.

Metabolic Modeling: Genome-scale metabolic models (GEMs) of producing organisms, such as Pseudomonas putida, can be used to predict metabolic fluxes and identify key enzymes and pathways involved in the production of 3-hydroxy fatty acids. wur.nlnih.gov These models can be used for in silico metabolic engineering to design strains with enhanced production of this compound.

Potential for this compound in Biotechnology and Bioremediation

The unique chemical structure of this compound makes it a target for various biotechnological and bioremediation applications.

Biotechnological Production: There is growing interest in the microbial production of valuable chemicals from renewable feedstocks. Metabolic engineering of bacteria, particularly Pseudomonas species, holds promise for the overproduction of medium-chain-length PHAs and their constituent monomers, including 3-hydroxy fatty acids. escholarship.orgnrel.govnih.govnih.govresearchgate.netnih.govfrontiersin.org By overexpressing key enzymes in the fatty acid synthesis and PHA accumulation pathways and deleting competing pathways, it may be possible to develop microbial cell factories for the efficient and sustainable production of this compound. nrel.govnih.govresearchgate.net This could provide a source of this chiral molecule for applications in fine chemical synthesis. Some engineered Pseudomonas strains have shown increased production of mcl-PHAs, as detailed in the table below.

Engineered StrainGenetic ModificationImprovement in mcl-PHA ProductionReference
Pseudomonas putida ΔgcdDeletion of glucose dehydrogenase gene100% increase in PHA accumulation wur.nl
Pseudomonas putidaOverexpression of acoA in Δgcd background121% increase in PHA production nih.gov
Pseudomonas putidaDeletion of phaZ and fadBA, overexpression of phaG, alkK, phaC1/C2200% increase in mcl-PHA titre from lignin nih.gov

Bioremediation: Fatty acid methyl esters are components of biodiesel and can also be found in industrial wastewater. nih.gov The biodegradability of these compounds is an important environmental consideration. Research into the microbial degradation of lipid-rich waste streams is an active area. asm.orgnih.gov Future studies could investigate the potential of microorganisms that naturally produce or degrade 3-hydroxy fatty acids for the bioremediation of environments contaminated with fatty acid esters. These organisms may possess enzymes that are particularly efficient at breaking down such compounds.

Emerging Roles in Environmental Microbiology and Ecosystem Dynamics

The presence of 3-hydroxy fatty acids and their derivatives in the environment suggests they may play roles in microbial ecology and ecosystem function.

Microbial Community Analysis: Fatty acid methyl ester (FAME) profiling is a widely used technique to characterize the composition of microbial communities in soil and other environmental samples. gcms.cz The detection of specific 3-hydroxy fatty acids, including those with a tridecanoate (B1259635) chain, could serve as a biomarker for the presence and activity of certain bacterial groups, such as Pseudomonas. nih.govgcms.cz

Ecological Significance of PHAs: PHAs serve as intracellular carbon and energy storage compounds in many bacteria, enhancing their survival and stress tolerance in fluctuating environments. researchgate.net The monomeric units, such as 3-hydroxy fatty acids, released during PHA degradation could be an important carbon source for other members of the microbial community, thus playing a role in carbon cycling.

Development of Novel Research Tools and Probes based on this compound

The unique structure of this compound can be leveraged to create novel chemical tools for biological research.

Fluorescent Probes: Fluorescently labeled fatty acids are valuable tools for studying lipid metabolism and transport in living cells. By attaching a fluorophore to the this compound backbone, researchers could create probes to visualize its uptake, trafficking, and incorporation into cellular structures in real-time. This could provide valuable insights into the dynamics of fatty acid metabolism.

Affinity Probes: By immobilizing this compound onto a solid support, it could be used as an affinity probe to isolate and identify proteins that specifically bind to it. This could lead to the discovery of novel enzymes, transporters, or receptors involved in its metabolism and signaling.

Labeled Tracers: The synthesis of isotopically labeled versions of this compound (e.g., with ¹³C or ²H) would enable metabolic flux analysis studies. By tracing the fate of the labeled molecule through various metabolic pathways, researchers can gain a quantitative understanding of its contribution to cellular metabolism.

The development of such tools would greatly accelerate our understanding of the multifaceted roles of this intriguing molecule.

Q & A

Q. What spectroscopic techniques are recommended for structural elucidation of Methyl (3R)-3-hydroxytridecanoate?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the stereochemistry at the 3R position and verifying ester group integrity. Infrared (IR) spectroscopy can identify hydroxyl (O-H stretch, ~3200–3600 cm⁻¹) and ester carbonyl (C=O stretch, ~1720–1740 cm⁻¹) functional groups. Mass spectrometry (MS) with electron ionization (EI) or electrospray ionization (ESI) provides molecular weight confirmation and fragmentation patterns for purity assessment .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Stability studies for analogous hydroxy esters indicate susceptibility to moisture and thermal degradation; thus, periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are advised .

Q. What synthetic routes are reported for this compound?

  • Methodological Answer : Enantioselective synthesis often employs lipase-catalyzed esterification or microbial reduction of 3-ketotridecanoate precursors. For example, Candida antarctica lipase B (CAL-B) can achieve >95% enantiomeric excess (ee) in asymmetric esterification under solvent-free conditions at 40°C .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be quantified with high precision?

  • Methodological Answer : Use chiral HPLC with columns like Chiralpak IA or IB (hexane/isopropanol, 95:5 v/v) at 25°C. For enhanced resolution, couple with polarimetric detection or circular dichroism (CD) spectroscopy. Calibration with racemic mixtures and (3S)-enantiomer standards is essential for ee determination .

Q. What computational approaches predict the hydrolytic degradation kinetics of this compound?

  • Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., CHARMM or AMBER) model ester bond cleavage under physiological pH (7.4) and temperature (37°C). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can identify transition states and activation energies for hydrolysis pathways .

Q. How does this compound interact with lipid bilayers in biological systems?

  • Methodological Answer : Langmuir monolayer studies using 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) membranes assess insertion thermodynamics. Fluorescence anisotropy with diphenylhexatriene (DPH) probes quantifies membrane fluidity changes. Synchrotron small-angle X-ray scattering (SAXS) resolves structural perturbations .

Data Contradiction and Resolution

Q. Discrepancies in reported melting points for this compound analogs: How to resolve?

  • Analysis : Literature values for methyl hydroxy esters vary due to polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) with controlled heating rates (e.g., 5°C/min under nitrogen) and recrystallization from ethanol/water (9:1 v/v) ensures consistent crystalline phase measurement .

Experimental Design Considerations

Designing a study to assess the metabolic fate of this compound in mammalian cells

  • Methodology :

Labeling : Synthesize ¹³C-labeled compound via enzymatic esterification with ¹³C-methanol.

Incubation : Treat HepG2 cells with 10–100 µM labeled compound for 24h.

Extraction : Use Bligh-Dyer method for lipid extraction; analyze via LC-MS (Q-TOF) with C8 columns.

Pathway Mapping : Apply MetaboAnalyst 5.0 to integrate data with KEGG pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.